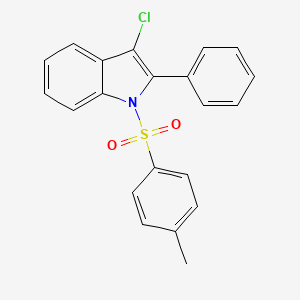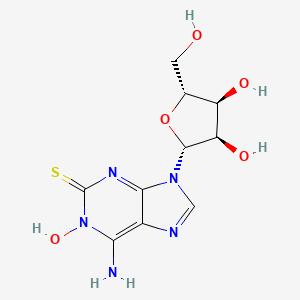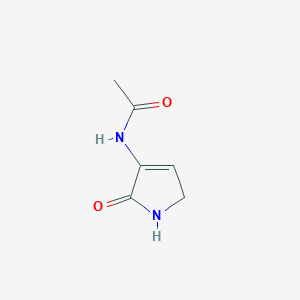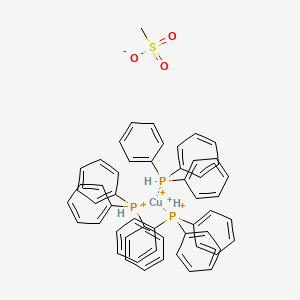
Copper tris(triphenylphosphine),methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper tris(triphenylphosphine),methanesulfonate is a coordination compound that features a copper(I) center coordinated to three triphenylphosphine ligands and one methanesulfonate anion. This compound is known for its unique structural and electronic properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of copper tris(triphenylphosphine),methanesulfonate typically involves the reaction of copper(I) salts with triphenylphosphine in the presence of methanesulfonic acid. A common method includes dissolving copper(I) chloride in a solvent such as dichloromethane, followed by the addition of triphenylphosphine and methanesulfonic acid. The reaction mixture is stirred at room temperature until the formation of the desired product is complete .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent choice, and reagent concentrations to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: Copper tris(triphenylphosphine),methanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) complexes.
Reduction: It can also participate in reduction reactions, often facilitated by the triphenylphosphine ligands.
Substitution: Ligand exchange reactions are common, where triphenylphosphine ligands can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions typically occur in solvents like dichloromethane or acetonitrile under mild conditions.
Major Products:
Oxidation: Copper(II) complexes with modified ligand environments.
Reduction: Copper(I) complexes with altered ligand configurations.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Copper tris(triphenylphosphine),methanesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of copper tris(triphenylphosphine),methanesulfonate involves its ability to coordinate with various substrates through its copper(I) center. The triphenylphosphine ligands provide steric and electronic stabilization, allowing the compound to participate in a variety of catalytic and binding processes. In biological systems, it can interact with DNA and proteins, potentially disrupting cellular processes and leading to therapeutic effects .
Comparison with Similar Compounds
Copper(I) chloride tris(triphenylphosphine): Similar structure but with chloride instead of methanesulfonate.
Copper(I) bromide tris(triphenylphosphine): Bromide anion instead of methanesulfonate.
Copper(I) iodide tris(triphenylphosphine): Iodide anion instead of methanesulfonate.
Uniqueness: Copper tris(triphenylphosphine),methanesulfonate is unique due to the presence of the methanesulfonate anion, which can influence its solubility, reactivity, and overall stability compared to other copper(I) triphenylphosphine complexes. This uniqueness makes it particularly valuable in specific catalytic and biological applications .
Properties
Molecular Formula |
C55H51CuO3P3S+3 |
|---|---|
Molecular Weight |
948.5 g/mol |
IUPAC Name |
copper(1+);methanesulfonate;triphenylphosphanium |
InChI |
InChI=1S/3C18H15P.CH4O3S.Cu/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-5(2,3)4;/h3*1-15H;1H3,(H,2,3,4);/q;;;;+1/p+2 |
InChI Key |
AGTUEILEBVSIBV-UHFFFAOYSA-P |
Canonical SMILES |
CS(=O)(=O)[O-].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-(2-Methoxyphenyl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12915012.png)
![2-(2-([1,1'-Biphenyl]-4-yl)oxazolidin-3-yl)ethanol](/img/structure/B12915014.png)
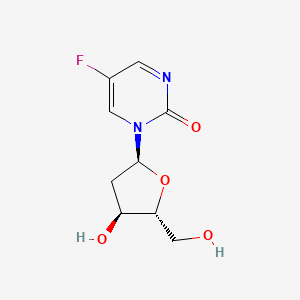
![Isoxazole, 3-methyl-5-[2-phenyl-2-(phenylmethoxy)ethyl]-](/img/structure/B12915027.png)
![2-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12915038.png)
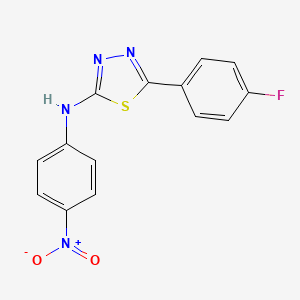
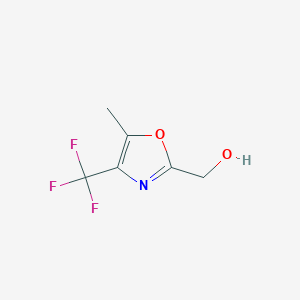
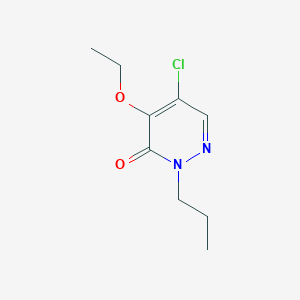
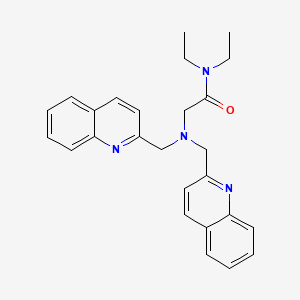
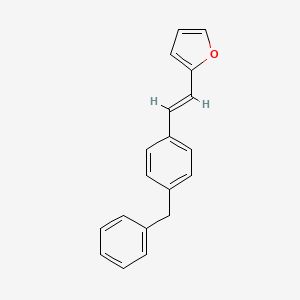
![4-[(2,5-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B12915085.png)
